molecular formula C16H18ClN3 B8019712 (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride

(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride

Cat. No.: B8019712
M. Wt: 287.79 g/mol
InChI Key: HTEOWVJPOCJHGH-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using methyl iodide or a similar alkylating agent to introduce the 1-methyl group.

    Chiral Amine Introduction: The chiral amine moiety is introduced through a nucleophilic substitution reaction, where a suitable chiral amine reacts with the benzimidazole derivative.

    Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine group in the benzimidazole ring, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethanamine moiety can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Benzimidazole N-oxides

    Reduction: Benzimidazole amines

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers for advanced material applications.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in pharmacology.

Medicine

    Drug Development: The compound’s structure suggests potential use in developing drugs for various diseases, including cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide.

    Cosmetics: It can be used in formulations for skincare products due to its potential biological activity.

Mechanism of Action

The mechanism of action of (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride: Lacks the 1-methyl group.

    (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanol: Contains a hydroxyl group instead of an amine.

Uniqueness

The presence of the 1-methyl group and the chiral amine moiety in (S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethanamine hydrochloride distinguishes it from similar compounds. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S)-1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3.ClH/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12;/h2-10,13H,11,17H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEOWVJPOCJHGH-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1[C@H](CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.